1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a hydroxyl group on a tetrahydronaphthalene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol typically involves the hydrogenation of 4,5,7-trimethyl-1-naphthol. The reaction is carried out under high pressure of hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds in the naphthalene ring.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at 50°C.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.
Major Products Formed
Oxidation: Formation of 4,5,7-trimethyl-1-naphthaldehyde or 4,5,7-trimethyl-1-naphthone.
Reduction: Complete hydrogenation to form a fully saturated naphthalene derivative.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4,5,7-Trimethyl-1-naphthol: Similar structure but lacks the tetrahydro modification, affecting its chemical and physical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler analog without the methyl and hydroxyl groups, used as a solvent and in hydrogenation reactions.
Uniqueness
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is unique due to the presence of both methyl and hydroxyl groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
32281-79-1 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4,5,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-6-10(3)13-9(2)4-5-12(14)11(13)7-8/h6-7,9,12,14H,4-5H2,1-3H3 |
InChI Key |
QYUOLMFNLBRSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC(=CC(=C12)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.